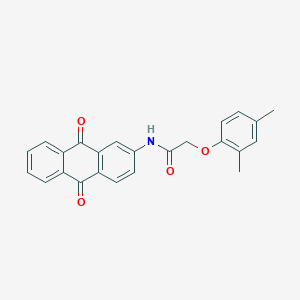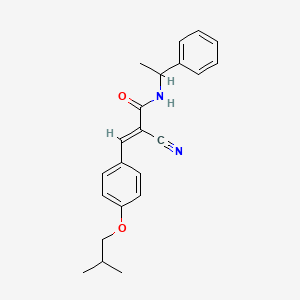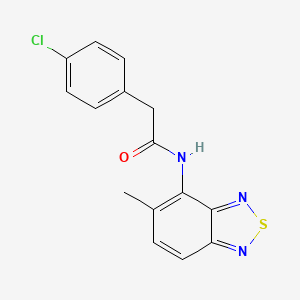
2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
描述
2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as DAAO inhibitor due to its ability to inhibit the activity of the enzyme D-amino acid oxidase.
作用机制
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves the inhibition of DAAO, which is an enzyme that catalyzes the oxidative deamination of D-amino acids. By inhibiting DAAO, this compound can increase the concentration of D-amino acids in the brain and other tissues, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit DAAO. By increasing the concentration of D-amino acids in the brain and other tissues, this compound has been shown to have potential therapeutic benefits for various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in lab experiments is its ability to selectively inhibit DAAO without affecting other enzymes or processes. This allows researchers to study the specific effects of DAAO inhibition on various biological systems. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments or applications.
未来方向
There are several potential future directions for research involving 2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. Some of these include:
1. Further investigation of its potential therapeutic benefits for various neurological and psychiatric disorders.
2. Development of more selective and potent DAAO inhibitors for use in research and potential clinical applications.
3. Exploration of the role of DAAO and D-amino acids in various biological systems, including the immune system and gut microbiome.
4. Investigation of the potential use of DAAO inhibitors in cancer therapy, as D-amino acids have been shown to have anti-tumor effects.
5. Development of novel drug delivery systems for DAAO inhibitors, including targeted delivery to specific tissues or cells.
Conclusion
In conclusion, this compound is a synthetic compound that has been developed for scientific research purposes. It is primarily used as a DAAO inhibitor, which has potential therapeutic benefits for various neurological and psychiatric disorders. While there are some limitations to its use, there are several potential future directions for research involving this compound, including the development of more selective and potent DAAO inhibitors, exploration of the role of DAAO and D-amino acids in various biological systems, and investigation of its potential use in cancer therapy.
科学研究应用
2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been extensively studied for its potential applications in scientific research. It is primarily used as a DAAO inhibitor, which is an enzyme that plays a role in the metabolism of D-amino acids. By inhibiting the activity of DAAO, this compound can increase the concentration of D-amino acids in the brain and other tissues, leading to potential therapeutic benefits.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-14-7-10-21(15(2)11-14)29-13-22(26)25-16-8-9-19-20(12-16)24(28)18-6-4-3-5-17(18)23(19)27/h3-12H,13H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLATWZBPBSKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-methoxyphenoxy)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3922261.png)
![2-{[methyl(1-pyridin-2-ylpropyl)amino]methyl}nicotinic acid](/img/structure/B3922263.png)
![1-[3'-(3,5-dimethyl-1H-pyrazol-1-yl)-4-biphenylyl]methanamine](/img/structure/B3922269.png)
![5-methyl-3-[(4-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3922275.png)
![((2S)-1-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B3922285.png)

![3-[4-(2-anilino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B3922289.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B3922295.png)
![1-(1,3-benzodioxol-5-yl)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3922305.png)
![5-amino-3-{1-cyano-2-[2-(1-piperidinyl)-3-quinolinyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3922311.png)
![6-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922325.png)
![1-(1,3-benzodioxol-5-yl)-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B3922328.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B3922339.png)